![molecular formula C44H70O23 B14798046 [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14798046.png)

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

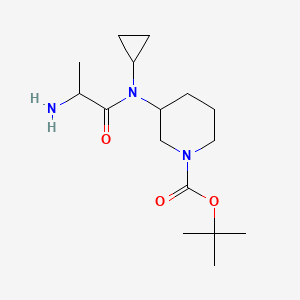

Rebaudioside A is a steviol glycoside derived from the leaves of the Stevia rebaudiana plant. It is known for being approximately 240 times sweeter than sucrose, making it a popular natural sweetener. Unlike other steviol glycosides, Rebaudioside A is less bitter and more stable, which enhances its desirability as a sugar substitute .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Rebaudioside A can be synthesized through enzymatic conversion of stevioside, another steviol glycoside. This process involves the use of recombinant UDP-glucosyltransferase from Stevia rebaudiana and sucrose synthase from Arabidopsis thaliana. The conversion occurs via regeneration of UDP-glucose by sucrose synthase .

Industrial Production Methods

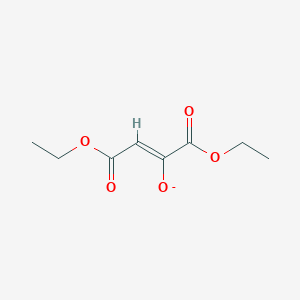

Industrial production of Rebaudioside A typically involves extraction from Stevia rebaudiana leaves. The process includes drying, crushing, and extracting the leaves in hot water. The extract is then treated with ferric chloride and calcium oxide to precipitate impurities, followed by filtration. The filtrate is passed through an adsorption resin to trap the steviol glycosides, which are then released using ethanol. The ethanol extract is further purified using ion exchange resin and decolorized with activated carbon before being spray-dried to obtain high-purity Rebaudioside A .

Analyse Chemischer Reaktionen

Types of Reactions

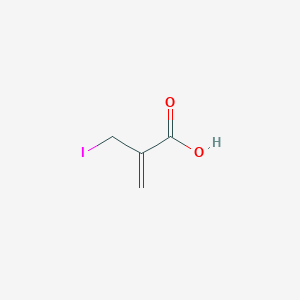

Rebaudioside A undergoes several types of chemical reactions, including:

Oxidation: Rebaudioside A can be oxidized to form various degradation products.

Hydration: Acid-catalyzed hydration can lead to the formation of tertiary alcohols.

Epoxidation: Epoxidation of the exomethylene group can result in ring opening and rearrangement.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydration: Acidic conditions, such as the presence of hydrochloric acid, facilitate hydration reactions.

Epoxidation: Peracids like m-chloroperbenzoic acid are used for epoxidation reactions.

Major Products

Oxidation: Various degradation products, including carboxylic acids and aldehydes.

Hydration: Tertiary alcohols.

Epoxidation: Epoxides and rearranged alkenes.

Wissenschaftliche Forschungsanwendungen

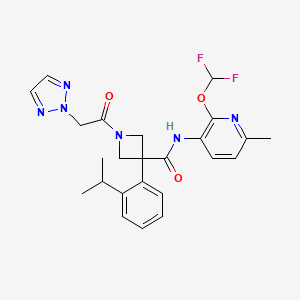

Rebaudioside A has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying glycosylation reactions.

Biology: Investigated for its potential antioxidant properties and its role in reducing oxidative stress.

Medicine: Studied for its anti-diabetic effects, including its ability to lower blood glucose levels and improve insulin sensitivity.

Industry: Widely used as a natural sweetener in food and beverages, particularly in products aimed at reducing sugar content

Wirkmechanismus

Rebaudioside A exerts its effects primarily through its interaction with sweet taste receptors on the tongue. It binds to the T1R2 and T1R3 receptor subunits, which are part of the G-protein-coupled receptor family. This binding triggers a signal transduction pathway that results in the perception of sweetness. Additionally, Rebaudioside A has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, which contributes to its anti-diabetic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Stevioside: Another steviol glycoside, less sweet and more bitter than Rebaudioside A.

Rebaudioside C: Similar in structure but less sweet and more bitter.

Dulcoside A: Less sweet and has a different taste profile

Uniqueness

Rebaudioside A stands out due to its high sweetness, stability, and minimal bitterness compared to other steviol glycosides. Its unique combination of properties makes it the preferred choice for use as a natural sweetener in various food and beverage products .

Eigenschaften

Molekularformel |

C44H70O23 |

|---|---|

Molekulargewicht |

967.0 g/mol |

IUPAC-Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |

InChI |

InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-33(58)30(55)26(51)20(14-47)62-38)23(43)6-10-44(17,16-43)67-39-35(65-37-32(57)29(54)25(50)19(13-46)61-37)34(27(52)21(15-48)63-39)64-36-31(56)28(53)24(49)18(12-45)60-36/h18-39,45-58H,1,4-16H2,2-3H3/t18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,41-,42-,43-,44+/m1/s1 |

InChI-Schlüssel |

HELXLJCILKEWJH-TYDJEELFSA-N |

Isomerische SMILES |

C[C@@]12CCC[C@@](C1CC[C@]34C2CC[C@](C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O |

Kanonische SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-Aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B14797965.png)

![(4'-{4-[1-(2-Chloro-phenyl)-ethoxycarbonylamino]-3-methyl-isoxazol-5-yl}-biphenyl-4-yl)-acetic acid ethyl ester](/img/structure/B14797968.png)

![3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14797985.png)

![Bis(2-hydroxyethyl)-methyl-[2-(octadecanoylamino)ethyl]azanium](/img/structure/B14798000.png)

![(E)-but-2-enedioic acid;N,N-dimethyl-2-[3-[(1S)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine](/img/structure/B14798038.png)

![Ditert-butyl 2-[[4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]pentanedioate](/img/structure/B14798040.png)